Trk-IN-19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trk-IN-19 is a potent inhibitor of the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and play crucial roles in the development and function of the nervous system. This compound has shown promise in cancer research due to its ability to inhibit TRKA with an IC50 value of 1.1 nM and TRKAG595R with an IC50 value of 5.3 nM .

Preparation Methods

The preparation of Trk-IN-19 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents. For instance, one method involves the use of bivalent compounds and compositions comprising these compounds for the treatment of diseases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trk-IN-19 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form an oxidized derivative that retains its inhibitory activity .

Scientific Research Applications

Trk-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the inhibition of TRK fusion proteins, which are oncogenic drivers in various cancers . Additionally, this compound has been used in studies involving neurodegenerative diseases, where it helps to elucidate the role of TRK receptors in neuronal survival and function . In the pharmaceutical industry, this compound serves as a lead compound for the development of new TRK inhibitors with improved efficacy and safety profiles .

Mechanism of Action

Trk-IN-19 exerts its effects by inhibiting the activity of TRK receptors. It functions as an ATP competitor, binding to the ATP-binding site of TRKA, TRKB, and TRKC, thereby preventing the phosphorylation and activation of these receptors . This inhibition disrupts downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLCγ) pathways, which are involved in cell proliferation, differentiation, and survival . By blocking these pathways, this compound suppresses cancer cell proliferation and induces apoptosis, leading to tumor shrinkage .

Comparison with Similar Compounds

Trk-IN-19 is unique in its high potency and selectivity for TRK receptors. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in the treatment of TRK fusion-positive cancers . this compound has shown superior efficacy in certain preclinical models, particularly against TRKAG595R, a mutant form of TRKA that is resistant to other inhibitors . Other similar compounds include selitrectinib and repotrectinib, which are next-generation TRK inhibitors designed to overcome resistance to first-generation inhibitors .

Conclusion

This compound is a promising compound with significant potential in cancer research and other scientific fields. Its high potency, selectivity, and ability to overcome resistance make it a valuable tool for studying TRK-related pathways and developing new therapeutic strategies.

Biological Activity

Trk-IN-19 is a selective inhibitor targeting the tropomyosin receptor kinase (Trk) family, specifically designed to modulate the biological activity associated with Trk receptors. The Trk family, which includes TrkA, TrkB, and TrkC, plays a critical role in various cellular processes such as cell survival, proliferation, and differentiation. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacological effects, and implications for therapeutic applications.

Trk receptors are activated by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). Upon ligand binding, these receptors undergo dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival and growth. This compound inhibits this signaling pathway by binding selectively to the Trk receptors, thereby preventing their activation.

Key Pathways Involved:

- PI3K/Akt Pathway : Trk activation leads to recruitment of phosphoinositide 3-kinase (PI3K), which activates Akt. This pathway is crucial for promoting cell survival and resisting apoptosis.

- Ras-MAPK Pathway : This pathway is involved in cell proliferation and differentiation. Inhibition by this compound can lead to reduced tumor growth in cancers dependent on Trk signaling.

Biological Activity

The biological activity of this compound has been investigated in various preclinical studies. The compound has shown promising results in inhibiting tumor growth in models of cancer characterized by aberrant Trk signaling.

Table 1: Summary of Preclinical Findings on this compound

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types:

- Neuroblastoma : A study demonstrated that treatment with this compound led to significant reductions in tumor size and increased survival rates in neuroblastoma models. The compound effectively inhibited the PI3K/Akt pathway, which is often upregulated in these tumors due to high levels of TrkB expression.

- Breast Cancer : In xenograft models of breast cancer, administration of this compound resulted in decreased tumor growth and improved response to chemotherapy. The study indicated that the inhibitor synergized with standard chemotherapeutic agents by enhancing apoptotic signaling pathways.

- Lung Cancer : Research involving lung cancer cell lines showed that this compound could induce apoptosis through mechanisms involving the inhibition of the Ras-MAPK pathway. This finding suggests potential utility in treating lung cancers with known NTRK fusions.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- Selectivity : this compound exhibits high selectivity for the Trk family over other receptor tyrosine kinases, minimizing off-target effects.

- Combination Therapies : Studies indicate that combining this compound with other targeted therapies may enhance treatment efficacy against resistant tumors.

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that tumors may adapt by upregulating alternative signaling pathways; thus, combination strategies are being explored to circumvent this issue.

Properties

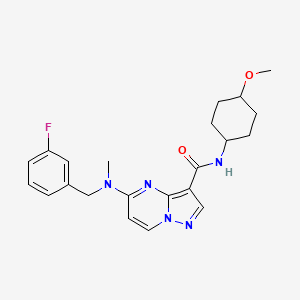

Molecular Formula |

C22H26FN5O2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

5-[(3-fluorophenyl)methyl-methylamino]-N-(4-methoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29) |

InChI Key |

BBJLSNHFJGYVEM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.